Fluoxetine glucuronide

Metabolite Identification Structural Elucidation Mass Spectrometry

Fluoxetine glucuronide (CAS 96735-71-6) is the N+-glucuronide conjugate of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation at the tertiary amine nitrogen. This quaternary ammonium-linked glucuronide (C23H26F3NO7; monoisotopic mass 485.1661 Da) is a human phase II metabolite detectable in blood and urine.

Molecular Formula C23H26F3NO7
Molecular Weight 485.4 g/mol
CAS No. 96735-71-6
Cat. No. B10815212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxetine glucuronide
CAS96735-71-6
Molecular FormulaC23H26F3NO7
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C23H26F3NO7/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32)/t16?,17-,18-,19+,20-,21+/m0/s1
InChIKeyROQAUFRWFXOLOE-FEKBJPIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoxetine Glucuronide (CAS 96735-71-6): Quaternary Ammonium N+-Glucuronide Reference Standard for Fluoxetine Metabolism and Bioanalysis


Fluoxetine glucuronide (CAS 96735-71-6) is the N+-glucuronide conjugate of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation at the tertiary amine nitrogen [1]. This quaternary ammonium-linked glucuronide (C23H26F3NO7; monoisotopic mass 485.1661 Da) is a human phase II metabolite detectable in blood and urine [2]. It is classified as an N-glycosyl compound and is structurally distinct from secondary amine N-glucuronides such as norfluoxetine glucuronide [3]. The compound is supplied as a characterized reference standard for analytical method development, validation, and quality control in pharmaceutical and forensic applications [1].

Metabolite Standard N⁺-glucuronide reference standard for fluoxetine metabolism and bioanalysis
Structural Identity Quaternary ammonium N⁺-glucuronide, distinct from secondary amine N-glucuronides

Why Fluoxetine Glucuronide Cannot Be Interchanged with Norfluoxetine Glucuronide or Other SSRI Glucuronide Metabolites


Fluoxetine glucuronide is a quaternary ammonium N+-glucuronide bearing a permanent positive charge on the nitrogen atom, whereas its closest structural analog norfluoxetine glucuronide (CAS 96735-72-7) is a secondary amine N-glucuronide that lacks this permanent charge [1]. This fundamental difference alters extraction efficiency, reversed-phase chromatographic retention, and electrospray ionization response, making the two compounds non-interchangeable in validated LC-MS/MS assays [1]. Furthermore, in vivo elimination data demonstrate that fluoxetine and norfluoxetine glucuronides collectively account for only ~3.4% of maternal drug clearance in a pregnant sheep model [2], underscoring that glucuronidation is a minor yet analytically critical pathway whose accurate quantification requires compound-specific reference standards rather than cross-metabolite calibration.

Charge-state mismatch
Permanent N⁺ charge vs. ionizable secondary amine alters extraction, retention, and ESI response; not interchangeable in validated LC-MS/MS methods.
Pathway contribution sensitivity
Glucuronidation is only ~3.4% of elimination; using a surrogate calibrant amplifies quantification error in mass balance studies.

Fluoxetine Glucuronide (CAS 96735-71-6): Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Structural Identity: 14 Da Differentiation from Norfluoxetine Glucuronide

Fluoxetine glucuronide (free acid) has a monoisotopic mass of 485.1661 Da (average MW 485.4 g/mol) and the molecular formula C23H26F3NO7, while norfluoxetine glucuronide has a monoisotopic mass of 471.1505 Da (average MW 471.4 g/mol) and formula C22H24F3NO7 [1][2]. The 14 Da mass difference corresponds to one N-methyl group. Fluoxetine glucuronide contains a tertiary amine forming a quaternary ammonium N+-glucuronide, whereas norfluoxetine glucuronide is a secondary amine N-glucuronide [3]. This structural distinction directly impacts ionization behaviour and chromatographic properties.

Mass & Structure
Head-to-head
Δ 14.0156 Da (N–CH₃); quaternary ammonium N⁺-glucuronide vs. secondary amine N-glucuronide
Mass shift and charge divergence prevent direct substitution in MRM assays.
Specific reference standard required for accurate precursor ion selection and retention time verification.
Metabolite Identification Structural Elucidation Mass Spectrometry

Electrospray Ionization Efficiency: Enhanced Positive-Ion Response from the Quaternary Ammonium Moiety

The quaternary ammonium glucuronide structure of fluoxetine glucuronide imparts a permanent positive charge on the nitrogen atom, which enhances electrospray ionization (ESI) efficiency in positive ion mode relative to the secondary amine N-glucuronide of norfluoxetine that requires protonation for detection [1]. N+-glucuronides are recognized as a distinct subclass requiring tailored extraction and ionization conditions due to their zwitterionic character (carboxylate anion plus quaternary ammonium cation) [2]. In contrast, norfluoxetine glucuronide behaves as a conventional carboxylic acid–amine conjugate with pH-dependent charge state [2].

Ionization Profile
Class-level inference
Permanently charged N⁺-glucuronide enhances ESI+ response; pH-independent vs. pH-dependent for secondary amine
Ionization context may differ; calibrators must match analyte structure to avoid sensitivity bias.
Class-level inference from N⁺-glucuronide literature; no direct comparative quantification available.
LC-MS/MS Bioanalysis Ionization Efficiency Method Sensitivity

In Vivo Elimination: Glucuronides Represent Only 3.4% of Maternal Drug Clearance in a Validated Ovine Model

In pregnant sheep administered racemic fluoxetine intravenously (50 mg ewe, 10 mg fetus), fluoxetine, norfluoxetine, and their glucuronide conjugates were detected in maternal urine but together accounted for only 3.4% of total maternal drug elimination over 72 h [1]. The study employed GC-MS quantification and demonstrated that glucuronidation is a quantitatively minor elimination route compared to oxidative metabolism to norfluoxetine. No fetal production of fluoxetine or norfluoxetine glucuronides was detected in vivo, consistent with the absence of measurable fetal non-placental clearance [1].

Elimination Fraction
Head-to-head
Glucuronides: 3.4% of maternal drug elimination
Minor pathway; accurate quantification critical for mass balance interpretation.
Pregnant sheep model, racemic fluoxetine 50 mg i.v., 72 h urine collection.
Pharmacokinetics Drug Metabolism Maternal-Fetal Disposition

Reference Standard Procurement Cost: Fluoxetine Glucuronide Commands a Premium Over Norfluoxetine Glucuronide

Fluoxetine N-β-D-glucuronide reference standard (free acid) is priced at approximately €316 per mg (TRC, via CymitQuimica) and $430 per mg for the sodium salt at 96% purity (Santa Cruz Biotechnology) . In comparison, (R,S)-norfluoxetine N-β-D-glucuronide is available at $150 per mg from Synthose . The approximate 2:1 to 3:1 cost premium for fluoxetine glucuronide reflects its more complex synthesis as a quaternary ammonium N+-glucuronide bearing an additional N-methyl group, lower-volume production, and its specialized role as a distinct reference standard rather than a general-purpose metabolite calibrator.

Cost Comparison
Cross-study comparable
Fluoxetine glucuronide: ~€316–$430/mg vs. norfluoxetine glucuronide: ~$150/mg
Cost premium reflects distinct synthesis; surrogate calibration not justified by savings alone.
Prices from publicly listed catalogues (2024–2026); may vary by lot size and region.
Reference Standard Sourcing Cost Analysis Method Validation

Stability Profile: Light and Temperature Sensitivity Requires Controlled Storage Conditions

Fluoxetine N-β-D-glucuronide is classified as light- and temperature-sensitive by its certified reference material supplier . In contrast, the parent compound fluoxetine has been demonstrated to exhibit the highest storage stability among tested psychotropic substances in vitreous humor and liver matrices at −20 °C and 4 °C, while other analytes including venlafaxine and cocaine metabolites showed significant degradation [1]. The glucuronide conjugate is thus more labile than the parent drug, necessitating storage under inert atmosphere, protection from light, and controlled low-temperature conditions to maintain certified purity.

Storage Stability
Cross-study comparable
Glucuronide: light- and temperature-sensitive; parent fluoxetine: highest stability among tested substances
Storage condition review required; labile conjugate may affect quantitative accuracy.
Glucuronide classified as labile; fresh solution preparation and cold-chain handling recommended.
Reference Standard Handling Stability Storage Conditions

Fluoxetine Glucuronide (CAS 96735-71-6): Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Regulatory Bioanalytical Method Validation for Fluoxetine ANDA Submissions

Fluoxetine glucuronide reference standard is specifically required for Abbreviated New Drug Application (ANDA) bioequivalence studies, where regulatory agencies mandate the use of authentic metabolite standards for method validation, quality control, and incurred sample reanalysis [1]. The structural distinction from norfluoxetine glucuronide (14 Da mass shift, quaternary ammonium charge [2]) means that cross-metabolite calibration produces systematically biased quantitative results in multiple reaction monitoring (MRM) transitions, a risk unacceptable in a regulated GLP environment.

High-Sensitivity LC-MS/MS Quantification of Fluoxetine Glucuronide in Urine for Forensic and Clinical Toxicology

The permanently charged quaternary ammonium moiety of fluoxetine glucuronide enhances positive-ion electrospray response [1], enabling lower limits of quantification when using the authentic standard for calibration. This is particularly valuable in forensic toxicology casework where urine glucuronide concentrations may be low and where direct detection of intact glucuronides (rather than enzymatic hydrolysis to parent drug) provides interpretative advantages for distinguishing recent vs. historical fluoxetine exposure [2].

Pharmacokinetic Mass Balance and Drug-Drug Interaction Studies Involving UGT Enzymes

Given that glucuronidation accounts for only ~3.4% of total fluoxetine elimination in vivo [1], studies investigating UGT2A1-mediated drug-drug interactions or UGT pharmacogenetics require a high-purity, well-characterized fluoxetine glucuronide standard to accurately quantify small changes in this minor pathway. The compound's light and temperature sensitivity [2] further demands rigorous sample handling protocols to avoid pre-analytical degradation that could obscure true pharmacokinetic signals.

Chiral Metabolite Profiling and Enantioselective Pharmacokinetic Investigations

Fluoxetine exhibits extensive stereoselective disposition, with S/R fluoxetine AUC ratios averaging 1.65–1.73 in maternal sheep [1]. Enantioselective LC-MS/MS assays that simultaneously quantify (R)- and (S)-fluoxetine glucuronide alongside their norfluoxetine counterparts [2] require authentic glucuronide reference standards for each enantiomeric form to establish chromatographic retention times and verify that the quaternary ammonium N+-glucuronide epimers are chromatographically resolved from the secondary amine N-glucuronide species.

Application
Selection Property
Validation Focus
Bioanalytical method validation for fluoxetine research
Authentic N⁺-glucuronide metabolite standard
Quantitative accuracy of MRM transitions; avoid surrogate calibration bias
Forensic and clinical toxicology research
Enhanced ESI+ response for low-level urine detection
Limits of quantification in urine matrix; direct glucuronide detection
PK mass balance and UGT interaction studies
High-purity standard for minor pathway quantification
Pre-analytical degradation control; light/temperature sensitivity protocol
Chiral metabolite profiling and enantioselective PK
Glucuronide epimer reference for enantioselective LC-MS/MS
Chromatographic resolution of N⁺-glucuronide epimers from secondary amine N-glucuronides
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